N-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
The compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a eugeroic and a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .
Molecular Structure Analysis
The molecular structure of the compound can be represented by the formula C15H13F2NO2S . The compound is the bisfluoro analog of modafinil .Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 323.8±27.0 °C and a predicted density of 1.199±0.06 g/cm3 . It is a solid with a predicted pKa of 12.97±0.10 .Scientific Research Applications
Metabolism and Disposition
One key study focused on the metabolism and disposition of a similar compound, demonstrating the process of how such compounds are metabolized and eliminated from the human body. This study highlights the importance of understanding the pharmacokinetics of therapeutic agents to optimize their efficacy and minimize potential toxicities. For example, a study on the disposition and metabolism of [14C]SB-649868 in humans showed that elimination of drug-related material occurred principally via the feces, with urinary excretion accounting for a smaller proportion of total radioactivity. The study provided insights into the principal routes of metabolism and the identification of major metabolites, which is crucial for understanding the pharmacokinetics and potential interactions of complex molecules like N-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (Renzulli et al., 2011).
Diagnostic and Therapeutic Applications
Research applications of compounds like this compound also extend to diagnostic imaging and the study of disease pathologies. For instance, PET imaging studies using analogs of this compound could help in the diagnosis and monitoring of diseases by targeting specific receptors or pathways in the body. One relevant example is the use of 18F-ISO-1 in PET to evaluate tumor proliferation in patients with malignant neoplasms, demonstrating the compound's utility in assessing cellular proliferation in tumors (Dehdashti et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O4/c1-32-19-9-4-16(5-10-19)14-28-23(30)20-11-6-17(12-21(20)27-24(28)31)22(29)26-13-15-2-7-18(25)8-3-15/h2-5,7-10,17,20-21H,6,11-14H2,1H3,(H,26,29)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEMEVKKJLBXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3CCC(CC3NC2=O)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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